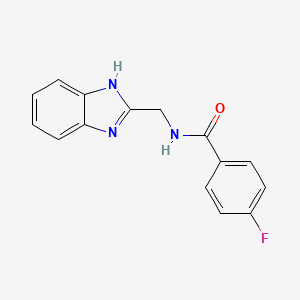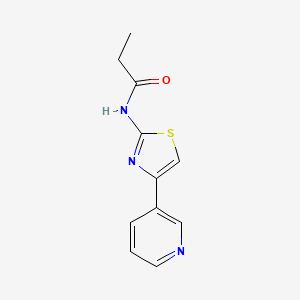
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” is a compound that belongs to the class of organic compounds known as pyridinylpiperazines . These compounds contain a pyridinylpiperazine skeleton, which consists of a pyridine linked (not fused) to a piperazine by a bond that is not part of a ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2-bromo-5-nitropyridine is reacted with thiourea in the presence of sodium hydroxide to form 2-(Pyridin-2-yl)-1,3-thiazol-4-amine. The resulting amine is then purified and reacted with propanoic acid in the presence of hydrochloric acid to form 3-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid.Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of the correspondent compound . This compound was then converted to the carboxylic acid intermediate by reaction with hydrogen at room temperature .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Herbicidal Activity
- Synthesis and Herbicidal Activity : A study synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides and tested their herbicidal activity. The results indicated that these compounds, which include derivatives of N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, displayed moderate to excellent herbicidal activity against certain grass species (Yang et al., 2017).
Antimicrobial and Antitumor Studies
- Zinc(II) Complexes with Antimicrobial and Antitumor Properties : Research involving pyridine thiazole derivatives, including N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, showed that their complexes with zinc have potential as antimicrobial and antitumor agents. These compounds demonstrated specific activities against certain bacteria and cancer cell lines (Zou et al., 2020).
Antimycobacterial Activity
- Substituted Isosteres for Antimycobacterial Properties : A study synthesized pyridines and pyrazines substituted with various groups, including those similar to N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, for testing against Mycobacterium tuberculosis. These compounds showed significant antimycobacterial activity, suggesting potential applications in treating tuberculosis (Gezginci et al., 1998).
Chemical Structure and Properties
- Quantum Chemical Analysis of Tautomerism : A quantum chemical analysis of N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which is structurally related to N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, revealed insights into the isomeric structures, electron distribution, and tautomeric preferences. This has implications for understanding the chemical behavior and potential applications of such compounds (Bhatia et al., 2013).
Cancer Research
- VEGF Receptor-2 Inhibitor for Cancer Treatment : Substituted aminothiazole-based analogues, closely related to N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide, have been identified as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a target in cancer treatment. These compounds have demonstrated efficacy in human lung and colon carcinoma models (Borzilleri et al., 2006).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. Thiazoles have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . Therefore, “N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide” could potentially be developed into a drug with similar activities.
Propriétés
IUPAC Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c1-2-10(15)14-11-13-9(7-16-11)8-4-3-5-12-6-8/h3-7H,2H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYECGKZDGHFYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-3-yl)thiazol-2-yl)propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

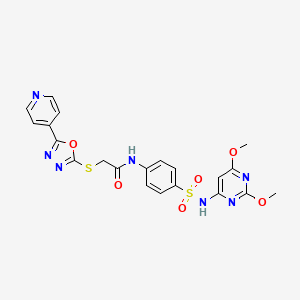
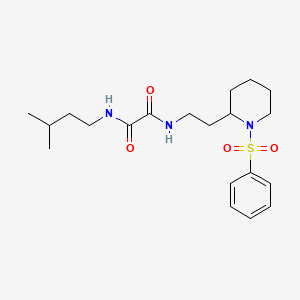
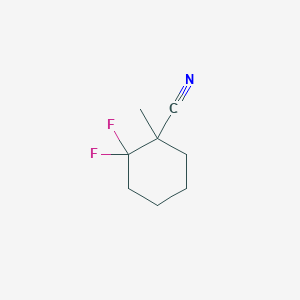
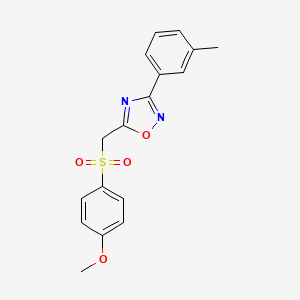
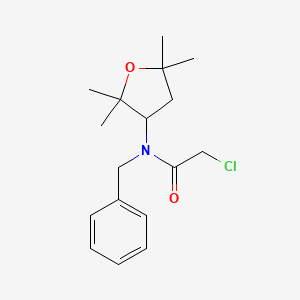
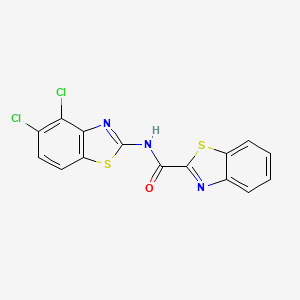
![5-({[3-(carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid](/img/structure/B2728269.png)
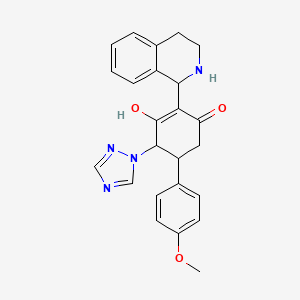
![2-[[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2728271.png)
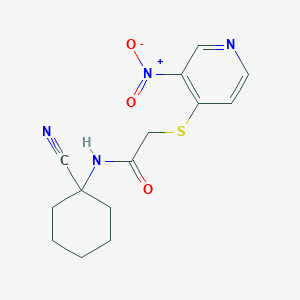
![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![3-chloro-2-[(E)-2-[(2,4-dichlorophenyl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2728274.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)
